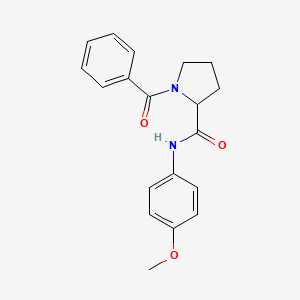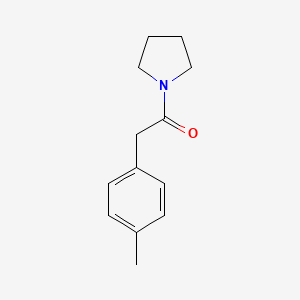![molecular formula C21H17ClN4O3 B6107301 2-(3-chlorophenoxy)-N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide](/img/structure/B6107301.png)
2-(3-chlorophenoxy)-N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide is an organic compound with a complex structure that includes chlorophenoxy, hydroxy, and phenyldiazenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Studied for its potential anti-inflammatory and anticancer properties. It may inhibit specific enzymes or pathways involved in disease progression.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may result from disrupting bacterial cell membrane integrity or inhibiting essential bacterial enzymes. Its anticancer properties could be due to the inhibition of specific signaling pathways that promote cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 2-(3-chlorophenoxy)acetohydrazide
- 4-((E)-{[2-(3-chlorophenoxy)propionyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate
Uniqueness
2-(3-chlorophenoxy)-N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyldiazenyl group, in particular, contributes to its chromophoric properties, making it useful in dye and pigment applications. Additionally, its potential therapeutic applications in medicine set it apart from simpler analogs.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-16-5-4-8-19(12-16)29-14-21(28)26-23-13-15-11-18(9-10-20(15)27)25-24-17-6-2-1-3-7-17/h1-13,27H,14H2,(H,26,28)/b23-13+,25-24? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXBQJIJHNVONP-HDHBNIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-pyridinyl{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}methanol](/img/structure/B6107218.png)
![3-(2-isoxazolidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6107222.png)
![2-[4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6107224.png)


![3-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6107259.png)
![2-[4-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclohexyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6107260.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6107263.png)
![3-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6107270.png)
![2-[1-[[1-(1-Benzofuran-2-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]propan-2-ol](/img/structure/B6107279.png)
![4-hydroxy-3-[3-(4-hydroxy-3-nitrophenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B6107284.png)
![{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6107298.png)
![8-bromo-2-methyl-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107307.png)
![2-[1-(3,4-difluorobenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107314.png)
